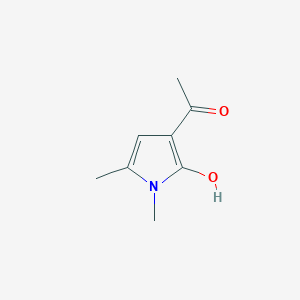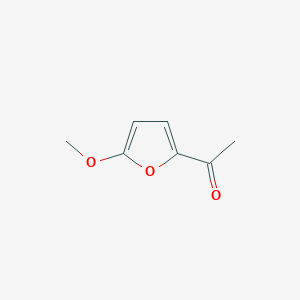![molecular formula C19H18N2O2 B12889939 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione CAS No. 111928-35-9](/img/structure/B12889939.png)
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is a nitrogen-containing heterocyclic compound. It is part of the quinoline-5,8-dione family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction is carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the 6-substituted isomer . The reaction conditions include:
Temperature: Room temperature
Solvent: Dichloromethane
Reagents: Diethylamine, acetaldehyde
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the quinoline-5,8-dione moiety to quinoline-5,8-diol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol.
Aplicaciones Científicas De Investigación
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for studies on cell growth inhibition and apoptosis.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer treatment.
Industry: It may be used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 6-[4-(Diethylamino)phenyl]quinoline-5,8-dione exerts its effects involves interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in cell growth and proliferation, leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
- 7-[2-(Diethylamino)vinyl]quinoline-5,8-dione
Uniqueness
6-[4-(Diethylamino)phenyl]quinoline-5,8-dione is unique due to its specific substitution pattern, which influences its biological activity. Compounds with substitutions at different positions on the quinoline ring may exhibit different pharmacological properties .
Propiedades
Número CAS |
111928-35-9 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
6-[4-(diethylamino)phenyl]quinoline-5,8-dione |
InChI |
InChI=1S/C19H18N2O2/c1-3-21(4-2)14-9-7-13(8-10-14)16-12-17(22)18-15(19(16)23)6-5-11-20-18/h5-12H,3-4H2,1-2H3 |
Clave InChI |
UVRCPOXUXLJLJA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

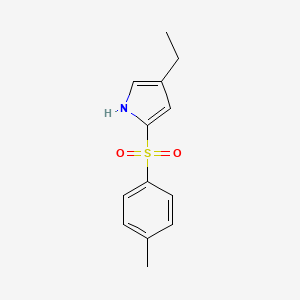
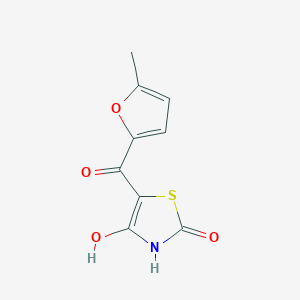
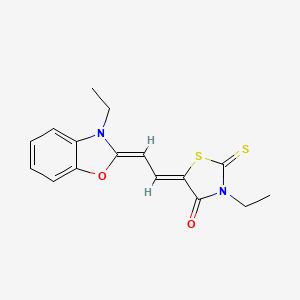

![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
